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Compound of Interest

Compound Name: 3-Amino-2,6-difluorobenzoic acid

Cat. No.: B113063

An In-Depth Technical Guide to 3-Amino-2,6-difluorobenzoic Acid for Researchers and Drug
Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-
Amino-2,6-difluorobenzoic acid, a key building block in modern medicinal chemistry. The
information is intended for researchers, scientists, and professionals involved in drug discovery
and development, offering detailed data, experimental protocols, and conceptual visualizations
to support its application in the laboratory.

Core Properties and Data

3-Amino-2,6-difluorobenzoic acid is a trifunctional aromatic compound featuring an amino
group, a carboxylic acid, and a difluorinated benzene ring. This unique combination of
functional groups makes it a valuable intermediate in the synthesis of complex organic
molecules, particularly in the development of novel therapeutics.

Physical Properties

Quantitative physical data for 3-Amino-2,6-difluorobenzoic acid is not extensively reported in
publicly available literature. The following table summarizes its known properties and provides
data for structurally related compounds to offer a comparative context.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b113063?utm_src=pdf-interest
https://www.benchchem.com/product/b113063?utm_src=pdf-body
https://www.benchchem.com/product/b113063?utm_src=pdf-body
https://www.benchchem.com/product/b113063?utm_src=pdf-body
https://www.benchchem.com/product/b113063?utm_src=pdf-body
https://www.benchchem.com/product/b113063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Value for 3-Amino-2,6-

Property . . . Comparative Data
difluorobenzoic acid
3-Aminobenzoic acid: 99-05-
CAS Number 83141-11-1[1][2][31[4] 82,6-Difluorobenzoic acid:
385-00-2
Molecular Formula C7HsF2NO2[1][2][3][4] C7HsF2NO2
Molecular Weight 173.12 g/mol [1][4] 173.12
) White to light yellow crystalline
Appearance Solid[1] ]
solid
3-Aminobenzoic acid: 174-178
Melting Point Data not available °C2,6-Difluorobenzoic acid:
157-161 °C
Boiling Point Data not available Data not available
3-Aminobenzoic acid: 4.78
pKa Data not available (amino group), 4.55 (carboxyl
group)[3]
. Soluble in many organic ]
Solubility Moderately soluble in water
solvents
Store at room temperature in a
Storage N/A

dark, inert atmosphere[2]

Chemical and Spectroscopic Properties

The reactivity of 3-Amino-2,6-difluorobenzoic acid is dictated by its three functional groups.

The amino group acts as a nucleophile and a base, the carboxylic acid is acidic and can be

converted to esters, amides, or acid halides, and the difluorinated aromatic ring can undergo

further substitution reactions, though the fluorine atoms are generally deactivating.

Specific spectral data for 3-Amino-2,6-difluorobenzoic acid are not readily available. The

table below provides expected ranges and characteristics based on the analysis of similar

compounds.
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Spectral Data Expected Characteristics

Aromatic protons (2H) would appear in the
range of 6 6.5-8.0 ppm, showing complex
splitting due to H-H and H-F coupling. The

1H NMR amine (NHz) protons would appear as a broad
singlet, and the carboxylic acid (COOH) proton
as a very broad singlet at & >10 ppm, both

exchangeable with D20.

Aromatic carbons would appear in the range of
0 100-160 ppm, with carbons directly bonded to

13C NMR fluorine showing large C-F coupling constants.
The carboxyl carbon would be downfield,

typically & > 165 ppm.

Broad O-H stretch from the carboxylic acid
(~2500-3300), N-H stretches from the amine
(~3300-3500), C=0 stretch from the carboxylic
acid (~1700), C=C stretches from the aromatic
ring (~1450-1600), and strong C-F stretches
(~1100-1300).

FT-IR (cm™1)

The molecular ion peak (M*) would be observed
M Spect . at m/z = 173.12. Common fragmentation
ass Spectrometr
P Y patterns would include the loss of H20 (m/z =

155) and COz2 (m/z = 129).

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and
analysis of 3-Amino-2,6-difluorobenzoic acid. These protocols are based on established
chemical principles and procedures reported for analogous compounds.

Synthesis Protocol: Reduction of 2,6-Difluoro-3-
nitrobenzoic acid
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A common and efficient method for the synthesis of 3-Amino-2,6-difluorobenzoic acid is the
reduction of its nitro precursor, 2,6-Difluoro-3-nitrobenzoic acid.[6][7] A metal-free reduction
using trichlorosilane is a modern, chemoselective approach.

Materials and Reagents:

e 2.6-Difluoro-3-nitrobenzoic acid

 Trichlorosilane (HSICls)

o Triethylamine (or another tertiary amine like Hinig's base)
e Dry Dichloromethane (CH2Cl2)

e 10% aqueous Sodium Hydroxide (NaOH) solution

o Ethyl acetate

e Brine (saturated NaCl solution)

e Anhydrous Sodium Sulfate (NazSOa)

Procedure:

 In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq) and triethylamine (6.0 eq) in dry
dichloromethane.

e Cool the mixture to 0 °C in an ice bath.

e Slowly add a solution of trichlorosilane (4.0 eq) in dry dichloromethane to the reaction
mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for 2-
4 hours.

» Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.
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Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred
10% aqueous NaOH solution, ensuring the temperature is controlled with an ice bath.

Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure to yield the crude product.

Purify the crude 3-Amino-2,6-difluorobenzoic acid by recrystallization from an appropriate
solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Figure 1. Synthesis workflow for 3-Amino-2,6-difluorobenzoic acid.
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Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)

HPLC is a standard method for assessing the purity of aminobenzoic acids and monitoring
reaction progress. The following is a representative reversed-phase HPLC method.[8][9][10]

Instrumentation and Conditions:

HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

e Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um particle size).

e Mobile Phase A: 0.1% Formic acid in Water.

¢ Mobile Phase B: Acetonitrile.

o Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return
to 10% B and re-equilibrate for 5 minutes.

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.

e Detection: UV at 254 nm and 280 nm.

 Injection Volume: 10 pL.

Sample Preparation:

Accurately weigh approximately 1 mg of the 3-Amino-2,6-difluorobenzoic acid sample.

» Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL
stock solution.

» Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using
the same diluent.

« Filter the sample through a 0.45 um syringe filter before injection.
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Applications in Drug Development

3-Amino-2,6-difluorobenzoic acid is designated as a "Protein Degrader Building Block,"
indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACS).[1]
PROTACSs are heterobifunctional molecules that induce the degradation of specific target
proteins by hijacking the cell's own ubiquitin-proteasome system.[11][12]

A PROTAC molecule conceptually consists of three parts:

o A"warhead" ligand that binds to the target Protein of Interest (POI).
e An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.

o A chemical linker that connects the two ligands.

The amino and carboxylic acid groups of 3-Amino-2,6-difluorobenzoic acid provide versatile
handles for incorporating this scaffold into the linker or ligand components of a PROTAC. The
fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability of the final
molecule.
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Figure 2. Role of a 3-Amino-2,6-difluorobenzoic acid derivative in a PROTAC.
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The diagram above illustrates the mechanism of action. The PROTAC molecule, containing a
derivative of 3-Amino-2,6-difluorobenzoic acid, facilitates the formation of a ternary complex
between the target protein and an E3 ligase. This proximity triggers the E3 ligase to tag the
target protein with ubiquitin molecules, marking it for destruction by the proteasome. This
strategy can be used to eliminate "undruggable" proteins that lack a functional active site for
traditional inhibitors.[13]

Safety Information

While a full toxicological profile is not available, hazard information for similar aminobenzoic
acids suggests that 3-Amino-2,6-difluorobenzoic acid should be handled with care. Standard
laboratory safety protocols should be followed, including the use of personal protective
equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in
a well-ventilated fume hood.

Conclusion

3-Amino-2,6-difluorobenzoic acid is a strategically important building block for medicinal
chemistry and drug development. Its trifunctional nature provides synthetic versatility, while the
fluorine substituents offer the potential to fine-tune the pharmacokinetic and pharmacodynamic
properties of lead compounds. Its role in the rapidly advancing field of targeted protein
degradation underscores its value to researchers aiming to develop next-generation
therapeutics. While some specific physical and spectral data are not widely published, the
information provided in this guide, based on established chemical principles and data from
analogous structures, offers a solid foundation for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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